
4-Carbamoyl-1,2-phenylene diacetate
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Description
4-Carbamoyl-1,2-phenylene diacetate is a diacetate ester derivative of 1,2-phenylene (catechol) with a carbamoyl (-CONH₂) functional group at the 4-position. These derivatives share the core diacetate ester structure but differ in their substituents, which critically influence their physicochemical properties, biological activities, and applications in pharmaceuticals, cosmetics, and chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-allyl-1,2-phenylene diacetate , 4-formyl-1,2-phenylene diacetate , and related diacetate derivatives based on substituent effects, biological activity, and industrial relevance.
Table 1: Structural and Functional Comparison of Phenylene Diacetate Derivatives
Key Research Findings and Substituent Effects
Cytotoxicity and Anticancer Potential: 4-Allyl-1,2-phenylene diacetate demonstrated potent cytotoxicity against breast cancer cells (IC₅₀: 5.9 μM in MDA-MB-231) while sparing normal dermal fibroblasts, highlighting its selectivity .
UV-Filter Applications :
- Diethyl derivatives with methoxybenzylidene substituents (e.g., 3b) showed UVB protection comparable to commercial filters, with SPF values >3.0. Their photostability and low cytotoxicity (<50 μM) make them viable for cosmetics .
Analytical Quantification :
- 4-Allyl-1,2-phenylene diacetate was quantified in betel oil via <sup>1</sup>H NMR, with concentrations ranging from trace to 37 mg/g depending on drying methods . This underscores its role as a marker for quality control in plant extracts.
Synthetic Utility :
- 4-Formyl-1,2-phenylene diacetate serves as a precursor for fine chemicals and pharmaceuticals, with high purity (98+%) ensuring reliability in synthesis .
Critical Notes and Limitations
- Gaps in Evidence: No direct data on 4-Carbamoyl-1,2-phenylene diacetate were found in the provided literature. Comparisons were extrapolated from structurally similar compounds.
- Substituent-Driven Variability : The allyl group confers bioactivity, while formyl groups enhance synthetic utility. Substituent polarity and steric effects critically determine solubility and stability.
Properties
CAS No. |
73547-40-7 |
---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2-acetyloxy-4-carbamoylphenyl) acetate |
InChI |
InChI=1S/C11H11NO5/c1-6(13)16-9-4-3-8(11(12)15)5-10(9)17-7(2)14/h3-5H,1-2H3,(H2,12,15) |
InChI Key |
KCDXWFVBWDBQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)N)OC(=O)C |
Origin of Product |
United States |
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